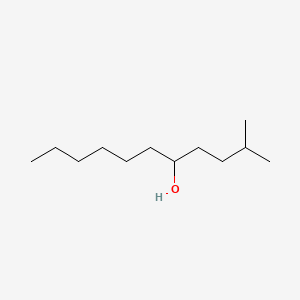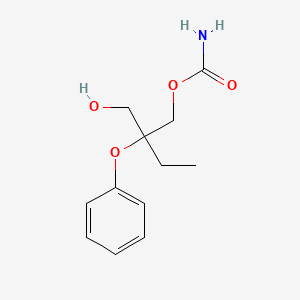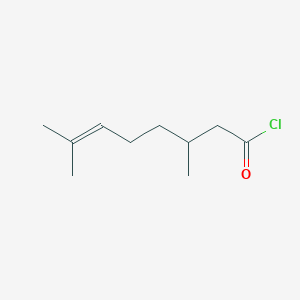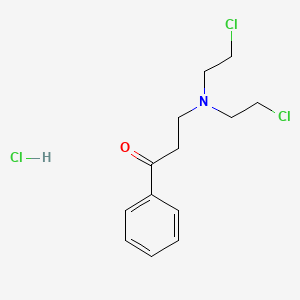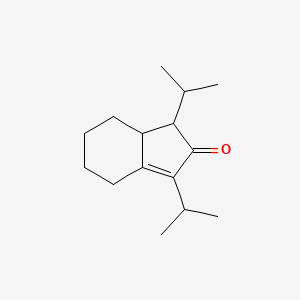![molecular formula C10H13ClN2 B14687476 N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide CAS No. 27159-76-8](/img/structure/B14687476.png)
N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H13ClN2 It is characterized by the presence of a chlorophenyl group attached to a dimethylmethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- Chlorpheniramine
Uniqueness
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
27159-76-8 |
|---|---|
Molekularformel |
C10H13ClN2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-13(2)8-12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
CQWKDIOAKUEFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


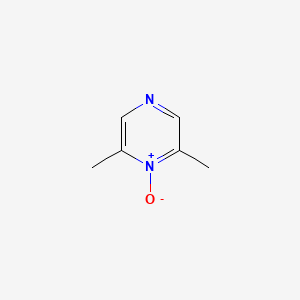
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
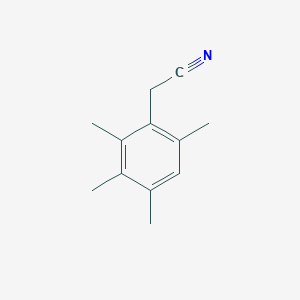
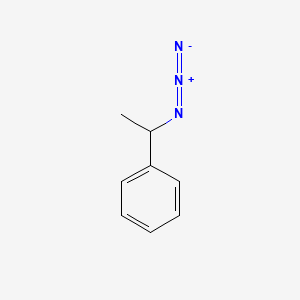
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
